molecular formula C14H15N3O2S B2751074 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide CAS No. 2034492-90-3

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide

Cat. No.: B2751074
CAS No.: 2034492-90-3
M. Wt: 289.35
InChI Key: IWCJRAAFMNJGOM-UHFFFAOYSA-N
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Description

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is a synthetic organic compound that features a cyclopentyloxy group, a thiazolyl group, and an isonicotinamide moiety

Scientific Research Applications

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for use in organic electronics or as a building block for polymers.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.

Mechanism of Action

If the compound is a drug or has some biological activity, the mechanism of action describes how the compound interacts with biological systems to exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide typically involves the following steps:

    Formation of the thiazol-2-yl intermediate: This can be achieved through the reaction of thioamides with α-haloketones under basic conditions.

    Cyclopentyloxy group introduction: The cyclopentyloxy group can be introduced via nucleophilic substitution reactions using cyclopentanol and appropriate leaving groups.

    Coupling with isonicotinamide: The final step involves coupling the thiazol-2-yl intermediate with isonicotinamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(cyclopentyloxy)-N-(thiazol-2-yl)benzamide
  • 2-(cyclopentyloxy)-N-(thiazol-2-yl)pyridinecarboxamide

Uniqueness

2-(cyclopentyloxy)-N-(thiazol-2-yl)isonicotinamide is unique due to the presence of the isonicotinamide moiety, which can confer specific binding properties and biological activities that are distinct from other similar compounds. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

IUPAC Name

2-cyclopentyloxy-N-(1,3-thiazol-2-yl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-13(17-14-16-7-8-20-14)10-5-6-15-12(9-10)19-11-3-1-2-4-11/h5-9,11H,1-4H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCJRAAFMNJGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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